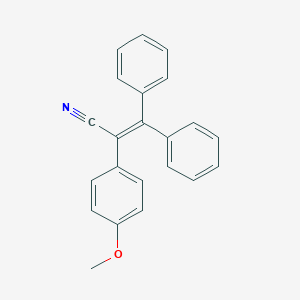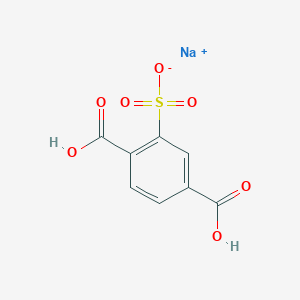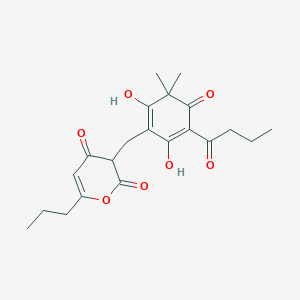
Piperazinphosphat-Hydrat
Übersicht
Beschreibung
Piperazine phosphate hydrate is a compound that has been studied in various contexts due to its interesting properties and potential applications. The structure of piperazine hexahydrate, a related compound, has been determined to form monoclinic pseudo-tetragonal crystals with a melting point of 44°C. It features a three-dimensional framework of hydrogen-bonded water molecules and piperazine molecules, which are related to clathrate hydrate structures due to the pentagonal geometry of the water structure .
Synthesis Analysis
Several studies have reported the synthesis of piperazine phosphate hydrate and related compounds under different conditions. For instance, piperazine-templated iron phosphates have been synthesized under solvothermal conditions, resulting in compounds with three-dimensional framework structures . A new layered aluminophosphate templated by piperazinium ions has also been synthesized, characterized by its unique sheet structure and the presence of hydrogen-bonded piperazine molecules . Additionally, the hydrothermal synthesis of a chromium-piperazinium phosphate with high thermal stability has been reported .
Molecular Structure Analysis
The molecular structure of piperazine phosphate hydrate and related compounds has been extensively studied using techniques such as single-crystal X-ray diffraction. The zinc N,N'-piperazinebis(methylenephosphonate) frameworks have been found to have zinc centers that are tetrahedral, with coordination by oxygen atoms from phosphonate groups or by three oxygen atoms plus the amine nitrogen atom . The monohydrate piperazine hydrogen phosphate has been shown to belong to the monoclinic crystal system with a specific space group .
Chemical Reactions Analysis
Piperazine and its derivatives have been used as catalysts in various chemical reactions. For example, piperazine-1,4-diium dihydrogen phosphate has been introduced as a highly efficient dicationic Brønsted acidic ionic salt for the synthesis of (thio)barbituric acid derivatives in water . Piperazine itself has been identified as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine phosphate hydrate and its derivatives have been investigated through different studies. The thermal, dielectric, and laser damage threshold studies of monohydrate piperazine hydrogen phosphate indicate that the crystal is stable up to 135°C and is transparent in the visible region with a lower cutoff wavelength of 387 nm . The thermal and magnetic characterization of chromium-piperazinium phosphate reveals that it retains carbonous species above 800°C under an inert atmosphere and shows a Curie–Weiss law in its magnetic susceptibility .
Wissenschaftliche Forschungsanwendungen
Verbesserung der Brandschutzmaßnahmen
Piperazinphosphat-Hydrat, dotiert mit Mn2+ (HP-Mn), wurde als verkohlungsbildendes Mittel zur Verbesserung der Brandschutzmaßnahmen von Polypropylen/Ammonium-Polyphosphat-Verbundwerkstoffen eingesetzt . Die kombinierte Einarbeitung von 25 Gew.-% APP/HP-Mn im Verhältnis 1:1 stattete den flammhemmenden PP (PP6)-Verbundwerkstoff mit einem Limiting Oxygen Index (LOI) von 30,7 % und einer UL-94 V-0-Bewertung aus .
Verbesserung der thermischen Stabilität
Die gleiche Verbindung (HP-Mn) wurde verwendet, um die thermische Stabilität von Polypropylen zu verbessern . Die maximale Wärmeerzeugungsrate (PHRR), die gesamte Wärmeerzeugung (THR) und die Rauchentwicklungsrate (PSPR) des PP6 wurden um 74 %, 30 % bzw. 70 % reduziert .
Katalytische Vernetzung und Verkohlung
Mn2+ in HP-Mn zeigte eine katalytische Vernetzungs- und Verkohlungsfähigkeit, um eine kontinuierliche und kompakte Kohlenstoffschicht mit einem hohen Grad an Graphisierung zu bilden . Dies kann die Flammhemmung von PP/APP-Verbundwerkstoffen wirksam verbessern .
Arzneimittelsynthese
Der Piperazin-Rest findet sich häufig in Arzneimitteln oder bioaktiven Molekülen . Diese weit verbreitete Präsenz ist auf verschiedene mögliche Rollen zurückzuführen, die von der Position im Molekül und der therapeutischen Klasse abhängen, aber auch von der chemischen Reaktivität von Piperazin-basierten Synthons, die den Einbau in das Molekül erleichtern .
Optimierung physikalisch-chemischer Eigenschaften
Der Piperazin-Rest wird hauptsächlich als basische und hydrophile Gruppe verwendet, um die pharmakokinetischen Eigenschaften des endgültigen Moleküls zu optimieren .
Gerüst für pharmakophore Gruppen
Der Piperazin-Rest wird als Gerüst verwendet, um pharmakophore Gruppen in der richtigen Position in der Wechselwirkung mit den Ziel-Makromolekülen anzuordnen <svg class="icon" height="16" p-id="1735" t="170926
Wirkmechanismus
Target of Action
Piperazine phosphate hydrate primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system.
Mode of Action
Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, which results in the flaccid paralysis of the worm .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound The presence of the piperazine moiety in various drugs suggests that it may have favorable pharmacokinetic properties .
Result of Action
The primary result of piperazine’s action is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism . Piperazine is especially useful in the treatment of partial intestinal obstruction caused by Ascaris worms, a condition primarily seen in children .
Zukünftige Richtungen
Piperazine-based antimicrobial polymers are an advanced approach made by researchers in concern with the problems associated with small molecules that restrict their applications in a broad spectrum . This approach gives an insight into the current and future perspective for the development of piperazine-based antimicrobial polymers .
Biochemische Analyse
Biochemical Properties
Piperazine phosphate hydrate plays a significant role in biochemical reactions. It acts as a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Cellular Effects
Piperazine phosphate hydrate has notable effects on various types of cells and cellular processes. It influences cell function by binding to GABA receptors, which can affect cell signaling pathways . It also has antimicrobial properties, targeting the cytoplasmic membrane of bacteria, resulting in the leakage of intercellular components leading to cell death .
Molecular Mechanism
The molecular mechanism of action of Piperazine phosphate hydrate involves its interaction with GABA receptors. It binds directly and selectively to these receptors, causing hyperpolarization of nerve endings . This results in the paralysis of certain organisms, such as worms, allowing for their easy removal or expulsion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazine phosphate hydrate can change over time. For instance, it has been shown to have more than 10 folds of solubility and a faster dissolution rate compared to the bulk drugs in pure water . The significant improvement of solubility is closely related to the structure of the salts .
Dosage Effects in Animal Models
In animal models, the effects of Piperazine phosphate hydrate can vary with different dosages. For example, in dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
Piperazine phosphate hydrate is involved in several metabolic pathways. Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Eigenschaften
IUPAC Name |
phosphoric acid;piperazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGABIJVFLPSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18534-18-4, 14538-56-8 | |
| Record name | Piperazine, phosphate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18534-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine phosphate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)



